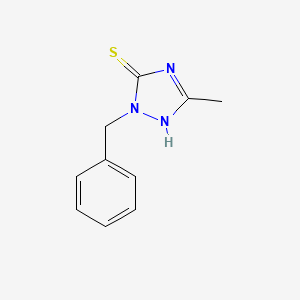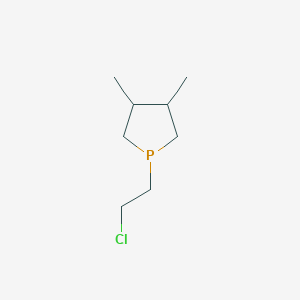
1-(2-Chloroethyl)-3,4-dimethylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a phospholane ring substituted with a 2-chloroethyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3,4-dimethylphospholane typically involves the reaction of 3,4-dimethylphospholane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3,4-dimethylphospholane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phospholane ring can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert the phospholane ring to phospholane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phospholanes with various functional groups.
Oxidation: Phospholane oxides are the primary products.
Reduction: Phospholane hydrides are formed.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3,4-dimethylphospholane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of phospholane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3,4-dimethylphospholane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules. The pathways involved in its action are primarily based on nucleophilic substitution and subsequent modifications of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3,4-dimethylphospholane oxide
- This compound hydride
- This compound amine
Uniqueness
This compound is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
102967-72-6 |
|---|---|
Formule moléculaire |
C8H16ClP |
Poids moléculaire |
178.64 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3,4-dimethylphospholane |
InChI |
InChI=1S/C8H16ClP/c1-7-5-10(4-3-9)6-8(7)2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
JRUCSEWARYCIFN-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(CC1C)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


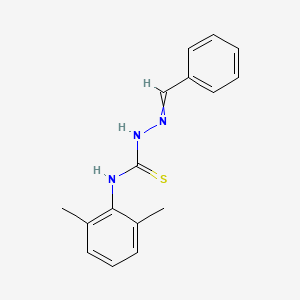
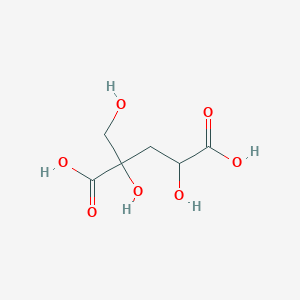

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
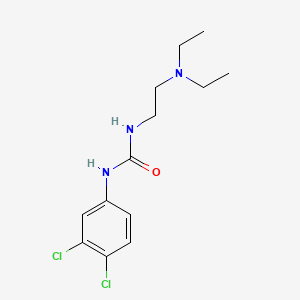
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
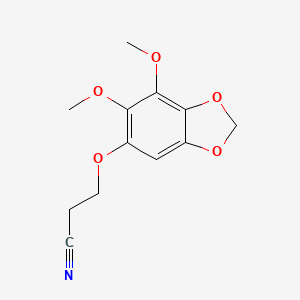
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
